![molecular formula C19H15F3N4O2 B5084356 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide](/img/structure/B5084356.png)
6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TPN-171 and belongs to the class of small molecule inhibitors.
Mechanism of Action
The mechanism of action of 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide involves the inhibition of a specific enzyme called nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme that is involved in the production of nicotinamide adenine dinucleotide (NAD), which is an essential cofactor for various metabolic processes. By inhibiting NAMPT, this compound reduces the levels of NAD, leading to a decrease in cellular metabolism and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of NAMPT. This inhibition leads to a decrease in NAD levels, which in turn affects various metabolic processes. Studies have shown that this compound can induce apoptosis in cancer cells and reduce inflammation in various disease models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide in lab experiments is its specificity towards NAMPT. This allows for a more targeted approach in studying the effects of NAMPT inhibition on cellular metabolism. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for the study of 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide. One of the main directions is the development of more potent and selective inhibitors of NAMPT. Additionally, further studies are needed to investigate the potential applications of this compound in other disease models, such as metabolic disorders and autoimmune diseases. Finally, more research is needed to understand the long-term effects of NAMPT inhibition on cellular metabolism and overall health.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity towards NAMPT makes it a valuable tool in studying the effects of NAMPT inhibition on cellular metabolism. While there are limitations to using this compound in lab experiments, its potential applications in cancer research, inflammation, autoimmune diseases, and metabolic disorders make it an important area of study for future research.
Synthesis Methods
The synthesis method for 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide involves a series of chemical reactions. The starting materials for the synthesis are nicotinamide and 3-(trifluoromethyl)phenol. The synthesis involves the use of various reagents such as sodium hydride, iodomethane, and pyridine. The final product is obtained after several purification steps.
Scientific Research Applications
6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, this compound has also been studied for its potential applications in inflammation, autoimmune diseases, and metabolic disorders.
Properties
IUPAC Name |
6-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)14-4-1-5-15(9-14)28-18-13(3-2-8-24-18)11-26-16-7-6-12(10-25-16)17(23)27/h1-10H,11H2,(H2,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRSLIVTTOWCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)CNC3=NC=C(C=C3)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)
![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)
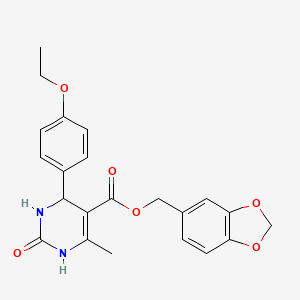
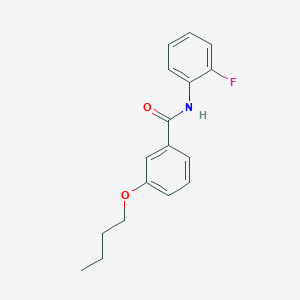
![[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)
![1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)
![3-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B5084320.png)
![1-methyl-2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5084324.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5084332.png)

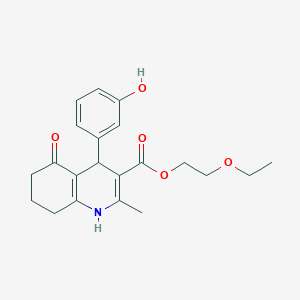
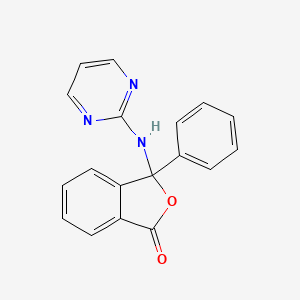
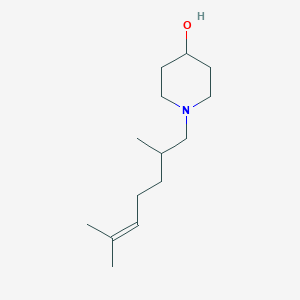
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5084363.png)
